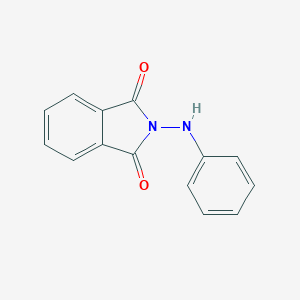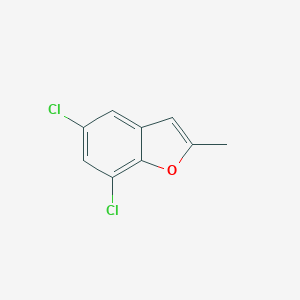
(Diphenylphosphoryl)methanol
概述
描述
(Diphenylphosphoryl)methanol is an organic compound with the molecular formula C13H13O2P It is characterized by the presence of a phosphoryl group attached to a methanol moiety, with two phenyl groups bonded to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions: (Diphenylphosphoryl)methanol can be synthesized through multiple synthetic routes. One common method involves the reaction of diphenylphosphine with formaldehyde in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically proceeds in a solvent like tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions: (Diphenylphosphoryl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphorylformic acid.
Reduction: Reduction reactions can convert it to diphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Diphenylphosphorylformic acid.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
科学研究应用
(Diphenylphosphoryl)methanol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Diphenylphosphoryl)methanol in chemical reactions involves the activation of the hydroxyl group through the formation of a phosphonium intermediate. This intermediate facilitates nucleophilic substitution reactions by making the hydroxyl group a better leaving group . The molecular targets and pathways involved depend on the specific reaction and reagents used.
相似化合物的比较
Bis(diphenylphosphino)methane: This compound has two diphenylphosphino groups attached to a methylene bridge and is used as a ligand in coordination chemistry.
Diphenylphosphoryl azide: It is used as a reagent in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.
Uniqueness: (Diphenylphosphoryl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a versatile reagent in organic synthesis, particularly in the Mitsunobu reaction, sets it apart from other similar compounds.
属性
IUPAC Name |
diphenylphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLPWSVZTYOGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345986 | |
| Record name | (Diphenylphosphoryl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-74-2 | |
| Record name | (Diphenylphosphoryl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (DIPHENYLPHOSPHORYL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (2,4-dichlorophenyl)(diphenylphosphoryl)methanol and (2-chlorophenyl)this compound?
A1: Both compounds exhibit a tetrahedral geometry around the phosphorus atom, a common characteristic of phosphine oxides. [, ] The crystal structures reveal that the two phenyl rings attached to the phosphorus atom are not coplanar, adopting a dihedral angle of 75.4° in (2,4-dichlorophenyl)this compound [] and 80.4° in (2-chlorophenyl)this compound. [] This non-coplanarity might influence the molecules' interactions with potential binding sites.
Q2: How do intermolecular interactions influence the crystal packing of these compounds?
A2: Both compounds exhibit intermolecular hydrogen bonding in their crystal structures. Specifically, O—H⋯O hydrogen bonds link the molecules into chains along the a-axis in (2,4-dichlorophenyl)this compound. [] Similarly, both O—H⋯O and C—H⋯O hydrogen bonding interactions contribute to the three-dimensional arrangement of molecules in (2-chlorophenyl)this compound. [] Understanding these interactions can be crucial for predicting solubility, stability, and potential binding affinities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
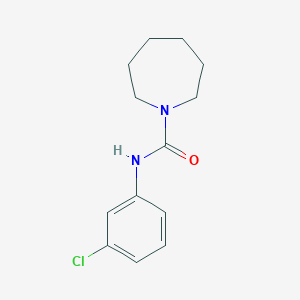
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
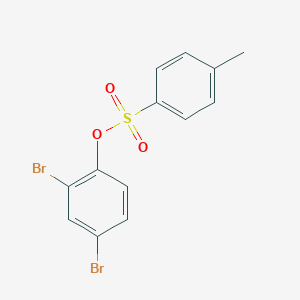

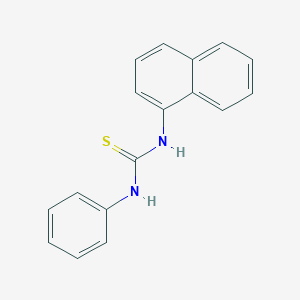
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
